3-Pyrrol-1-ylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHBCPSMXYXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrrol 1 Ylbenzamide and Its Analogues
Anti-inflammatory and Immunomodulatory Effects
A notable area of investigation for pyrrole-benzamide derivatives is their potential as anti-inflammatory agents. A study on substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene (B151609) sulfonamides revealed their ability to attenuate nitric oxide (NO) production in lipopolysaccharide-activated microglial cells. nih.gov Specifically, SO2-substituted tetrahydropyridine (B1245486) derivatives were effective at sub-lethal concentrations. The most potent of these compounds also inhibited the expression of inducible nitric oxide synthase (iNOS) and reduced the release of several pro-inflammatory and immunomodulatory cytokines, including IL-1α, IL-10, and IL-6. nih.gov These findings suggest that such derivatives could have a moderating effect on the immune system.
Anticancer and Enzyme Inhibition Activity
Derivatives of pyrrol-1-ylbenzamide have shown significant promise as anticancer agents through various mechanisms, including enzyme inhibition.
One study focused on 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide as a dual inhibitor of carbonic anhydrase (CA) and the Wnt/β-catenin signaling pathway. nih.gov Carbonic anhydrases are enzymes involved in pH regulation and are often overexpressed in tumors. nih.gov The study found that specific substitutions on the pyrrole (B145914) and phenyl rings were crucial for potent inhibition of human carbonic anhydrase (hCA) isoforms. nih.gov The most effective compound demonstrated strong inhibitory activity against a panel of cancer cell lines, including those resistant to multiple drugs. nih.gov
| Compound Derivative | Target Cancer Cell Lines | Key Findings |
| 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide | Colorectal cancer, Triple-negative breast cancer | Dual inhibitor of carbonic anhydrase and Wnt/β-catenin signaling. Effective against multidrug-resistant cells. nih.gov |
| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis | Inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), showing potent anti-TB activity. nih.gov |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide (B126) | Mycobacterium tuberculosis | Targets the enzyme enoyl-ACP reductase (InhA). mdpi.com |
This table presents a selection of research findings on the anticancer and antibacterial activities of 3-Pyrrol-1-ylbenzamide derivatives.
The pyrrole-benzamide scaffold has been explored for its potential to inhibit other key enzymes in disease pathways. For instance, derivatives have been designed to target Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling, with the aim of developing more selective inhibitors for B-cell malignancies. nih.gov Furthermore, triazol-1-yl benzamides have been investigated as inhibitors of factor XIIa, a serine protease involved in the coagulation cascade, highlighting their potential as anticoagulants. nih.gov
Antibacterial and Antiviral Research
The antibacterial potential of pyrrole derivatives is a significant area of research. Pyrrolamides, a class of natural products, are known to bind to DNA and exhibit antibacterial and antiviral properties. mdpi.com Synthetic pyrrole-benzamide derivatives have also been evaluated for their efficacy against various bacterial strains. For example, N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide was identified as an inhibitor of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. mdpi.com Other research has focused on synthesizing novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives, which have shown promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. researchgate.net
In the realm of antiviral research, new 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and shown to inhibit the replication of the Hepatitis C virus (HCV). nih.gov Their mechanism of action was linked to the suppression of cyclooxygenase-2 (COX-2). nih.gov
| Derivative Class | Target Pathogen/Virus | Mechanism of Action/Key Findings |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis | Inhibition of enoyl-ACP reductase (InhA). mdpi.com |
| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis | Good in vitro antibacterial and antitubercular activities. researchgate.net |
| 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides | Hepatitis C Virus (HCV) | Inhibition of HCV replication via suppression of cyclooxygenase-2. nih.gov |
This table summarizes the antibacterial and antiviral research findings for various derivatives related to this compound.
Applications in Materials Science
While the primary focus of research on 3-Pyrrol-1-ylbenzamide and its analogs has been in medicinal chemistry, the inherent properties of the pyrrole (B145914) ring suggest potential applications in materials science. Pyrroles are known components of conductive polymers and have been used in the development of various materials. biolmolchem.com The ability to functionalize the pyrrole-benzamide scaffold opens up possibilities for creating novel materials with tailored electronic or optical properties. Future research could explore the incorporation of these compounds into polymers or as components in the design of new functional materials.
Future Research Directions and Translational Perspectives
The diverse biological activities of 3-Pyrrol-1-ylbenzamide derivatives underscore the significant potential of this chemical scaffold. Future research should aim to:
Synthesize and evaluate this compound itself: A thorough investigation of the parent compound is necessary to establish a baseline for its chemical and biological properties.
Expand structure-activity relationship (SAR) studies: Systematic modification of the pyrrole (B145914) and benzamide (B126) rings will help in optimizing the potency and selectivity of these compounds for specific biological targets.
Elucidate mechanisms of action: Detailed mechanistic studies are crucial to understand how these compounds exert their biological effects at the molecular level.
Explore novel therapeutic areas: The broad spectrum of activity suggests that these derivatives could be investigated for other applications, such as in neurodegenerative diseases or as antiparasitic agents.
Investigate materials science applications: The potential of these compounds in the development of new polymers and functional materials remains largely unexplored and warrants further investigation.
From a translational perspective, the most promising derivatives, particularly those with potent and selective anticancer or antibacterial activity, should be advanced into preclinical studies. The development of these compounds into clinically useful agents will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and toxicology. The adaptability of the pyrrole-benzamide scaffold provides a robust platform for the design and discovery of new molecules with significant therapeutic and technological potential.
Biological Activity Profiles and Mechanistic Investigations of 3 Pyrrol 1 Ylbenzamide Analogues
Antimicrobial Efficacy
Derivatives of 3-pyrrol-1-ylbenzamide have shown promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. The antimicrobial potential of these compounds is often attributed to the presence of the pyrrole (B145914) and benzamide (B126) moieties, which can be strategically modified to enhance potency and selectivity. smolecule.com
Antibacterial Activity Against Various Pathogens
Several studies have highlighted the antibacterial properties of this compound analogues. For instance, a series of N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. journalgrid.com The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.2 to 100 µg/mL. journalgrid.com Notably, compound 5d in the series demonstrated the most significant activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). journalgrid.com The study suggested that the presence of an electron-donating substituent contributed to the observed antibacterial efficacy. journalgrid.com
In another study, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity. tandfonline.com One compound, 9a , showed considerable activity against S. aureus, Enterococcus faecalis, and E. coli, with MIC values of 0.25 mg/mL for E. coli and S. aureus, and 0.5 mg/mL for E. faecalis. researchgate.net
Additionally, new 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems have been synthesized and shown to be a novel class of potential antibacterial agents. mdpi.com Similarly, the synthesis of 3-pyrrol-1-ylthieno[3,2-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]-hydrazides has also yielded compounds with antibacterial properties. researchgate.net
Interactive Data Table: Antibacterial Activity of this compound Analogues
| Compound | Target Organism | MIC (µg/mL) |
| Compound 5d journalgrid.com | Staphylococcus aureus | 3.2 |
| Compound 5d journalgrid.com | Escherichia coli | 3.2 |
| Compound 9a researchgate.net | Escherichia coli | 250 |
| Compound 9a researchgate.net | Staphylococcus aureus | 250 |
| Compound 9a researchgate.net | Enterococcus faecalis | 500 |
Antifungal Activity
The antifungal potential of pyrrole-containing compounds has been recognized, and derivatives of this compound are no exception. nih.gov Research has explored the synthesis of new heterocyclic hybrids based on 2,5-dimethylpyrrole and pyrrole scaffolds, which have demonstrated good antifungal activity. nih.govresearchgate.net For instance, a series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs were synthesized and evaluated, with twenty-one of these compounds displaying good antimicrobial activity with MIC values of 1-4 μg/ml. nih.govresearchgate.net
Furthermore, a class of 3-aryl-4-[alpha-(1H-imidazol-1-yl)arylmethyl]pyrroles, which are structurally related to the antimycotic drug pyrrolnitrin, have shown potent anti-Candida activity. nih.gov One of the most active derivatives was found to be twice as potent as bifonazole (B1667052) and four times more active than miconazole (B906) and ketoconazole (B1673606) against Candida albicans. nih.gov
Antitubercular Activity, including Mycobacterium tuberculosis H37Rv Inhibition
A significant area of investigation for this compound analogues has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several studies have reported promising results in this domain.
A series of N-(5-substituted phenyl-1,3,4-thiadiazole-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were tested against M. tuberculosis H37Rv. journalgrid.com Compounds 5b , 5c , and 5d showed significant antitubercular activity with MIC values of 6.25 and 3.125 μg/mL. journalgrid.com The study indicated that electron-withdrawing substituents like bromine and chlorine at the para position of the phenyl ring enhanced the antitubercular activity. journalgrid.com
In another study, new pyrrole benzamide derivatives were designed to target the enoyl-ACP reductase (InhA) of M. tuberculosis. mdpi.com Several derivatives, including those with 4-ClC6H4, 3-FC6H4, and 2,3-ClC6H3 substitutions, were highly active with an MIC value of 3.125 μg/mL against M. tuberculosis H37Rv. mdpi.com
Furthermore, the synthesis of novel 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives containing the 4-(1H-pyrrol-1-yl)benzamide moiety has yielded compounds with potent antitubercular activity. connectjournals.com Specifically, compounds 4c , 4d , 5c , and 5d in this series exhibited a strong inhibitory effect on M. tuberculosis growth with an MIC of 3.125 µg/mL. connectjournals.com
Interactive Data Table: Antitubercular Activity of this compound Analogues against M. tuberculosis H37Rv
| Compound/Derivative | MIC (µg/mL) |
| Compound 5b journalgrid.com | 6.25 |
| Compound 5c journalgrid.com | 3.125 |
| Compound 5d journalgrid.com | 3.125 |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide mdpi.com | 3.125 |
| Compound 4c connectjournals.com | 3.125 |
| Compound 4d connectjournals.com | 3.125 |
Antineoplastic Potential
The pyrrole nucleus is a key structural feature in many anticancer drugs. ijper.org Analogues of this compound have been investigated for their potential as antineoplastic agents. The pyrrolo researchgate.netCurrent time information in Bangalore, IN.benzodiazepine antibiotics, which share a structural resemblance, are known for their potent antitumor activities through their interaction with DNA. nih.gov
Recent research has focused on designing novel pyrrolo-pyrimidine derivatives with amide functionality as potential anticancer agents. researchgate.net These compounds have been evaluated against various cancer cell lines, including breast cancer (MCF-7), chronic myeloid leukemia (SET-2), and colorectal carcinoma (HCT-116), showing diverse cytotoxic profiles. researchgate.net For example, compounds 7k and 7f exhibited potent activity against MCF-7 and SET-2 cell lines, while 7k and 7l were effective against HCT-116. researchgate.net The thiazole (B1198619) ring, often incorporated into these structures, is a known pharmacophore that contributes to anticancer activity. smolecule.com
Anti-inflammatory Responses and Immunomodulation
Derivatives of this compound have also demonstrated significant anti-inflammatory and immunomodulatory effects. The core structure is considered an important pharmacophore for developing anti-inflammatory agents. mdpi.com
Attenuation of Nitric Oxide Production in Cellular Models
A key mechanism underlying the anti-inflammatory activity of these compounds is the attenuation of nitric oxide (NO) production. Nitric oxide is a critical mediator in the inflammatory process. mdpi.com
In a study investigating substituted N-[3-(1H-pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/benzene (B151609) sulfonamides, several compounds were screened for their ability to reduce NO production in lipopolysaccharide (LPS)-activated murine BV-2 microglial cells. nih.gov The SO2-substituted tetrahydropyridine (B1245486) derivatives were particularly effective. nih.gov Specifically, compounds 9i , 9j , and 9k showed significant inhibition of NO production with IC50 values of 12.92 µM, 14.64 µM, and 19.63 µM, respectively. nih.gov The most potent compound, 9i , also blocked the expression of inducible nitric oxide synthase (iNOS) and reduced the release of several cytokines. nih.gov
Interactive Data Table: Inhibition of Nitric Oxide Production by this compound Analogues
| Compound | IC50 (µM) for NO Inhibition |
| 9i nih.gov | 12.92 |
| 9j nih.gov | 14.64 |
| 9k nih.gov | 19.63 |
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression
Analogues of this compound have been investigated for their potential to inhibit the expression of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is a key factor in the inflammatory process. Certain derivatives have demonstrated the ability to suppress iNOS expression, thereby reducing NO production. For instance, some N-substituted 3,4-pyrroledicarboximides have shown potent inhibition of iNOS. semanticscholar.org The anti-inflammatory mechanism of some compounds involves the inhibition of cyclooxygenase-2 (COX-2), which leads to a decrease in reactive oxygen species (ROS). This reduction in ROS subsequently suppresses the activation of NF-κB, a transcription factor crucial for the expression of pro-inflammatory mediators like iNOS, COX-2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). semanticscholar.org
Studies on various heterocyclic compounds have revealed that the introduction of specific side chains can significantly impact their iNOS inhibitory activity. For example, certain pyrazole (B372694) derivatives have been shown to interfere with the stability and formation of active dimeric iNOS. semanticscholar.org Similarly, some 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole ring have been found to inhibit the expression of iNOS and COX-2 by activating the Nrf2-HO-1 signaling pathway, which in turn reduces LPS-induced ROS levels. nih.gov These findings highlight the potential of designing this compound analogues to specifically target the iNOS pathway as a therapeutic strategy for inflammatory conditions.
Modulation of Pro-inflammatory Cytokine Release
The modulation of pro-inflammatory cytokine release is a critical aspect of the anti-inflammatory activity of this compound analogues. Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 play a central role in the pathogenesis of various inflammatory diseases. doi.org
Research has shown that certain substituted indole (B1671886) analogues can effectively inhibit the release of TNF-α and IL-6 in a dose-dependent manner. semanticscholar.org Furthermore, some of these compounds have been observed to suppress the mRNA expression of TNF-α, IL-6, and IL-1β in lung tissues. semanticscholar.org The mechanism often involves the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine gene expression. semanticscholar.orgresearchgate.net For instance, some compounds have been shown to inhibit the degradation of IκB and the subsequent translocation of p50 and p65 subunits of NF-κB into the nucleus. researchgate.net
Additionally, certain 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives have demonstrated significant inhibition of IL-1β secretion. nih.gov The ability of these analogues to down-regulate the production of multiple pro-inflammatory cytokines underscores their potential as broad-spectrum anti-inflammatory agents.
Enzyme Modulation and Inhibition
DNA Gyrase Inhibition Pathways
Pyrrolamides have emerged as a novel class of antibacterial agents that target the ATP-binding site of DNA gyrase, an essential bacterial enzyme responsible for managing DNA topology during replication. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov The discovery of this class of inhibitors was facilitated by fragment-based lead generation (FBLG) using nuclear magnetic resonance (NMR) screening to identify low-molecular-weight compounds that bind to the ATP pocket of the E. coli GyrB subunit. nih.gov
A pyrrole hit with a millimolar binding constant served as the foundation for the synthesis of a focused library, leading to a lead compound with an IC50 of 3 μM for DNA gyrase inhibition. nih.govresearchgate.net Iterative X-ray crystallography was instrumental in optimizing the potency of these inhibitors, which also demonstrated antibacterial activity. nih.gov The mode of action was confirmed by isolating spontaneous mutants of Staphylococcus aureus with point mutations in the pyrrolamide binding region of the gyrB gene, resulting in increased minimum inhibitory concentration (MIC) values. nih.gov Some pyrrolopyrimidine inhibitors have been designed to be dual-targeting agents, potently inhibiting both DNA gyrase (GyrB) and topoisomerase IV (ParE), another essential bacterial topoisomerase. nih.gov
FMS Kinase Inhibition
Analogues of this compound have been explored for their potential as FMS kinase inhibitors. FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. mdpi.com Dysregulation of FMS signaling has been implicated in various inflammatory diseases and cancers. mdpi.com
A study on meridianin/leucettine-derived hybrid small molecules, which share structural motifs with some this compound analogues, identified compounds with potent inhibitory activity against FMS kinase. mdpi.com One of the most potent compounds in this series, compound 5g, exhibited an IC50 value of 110 nM against FMS kinase, which was approximately 9-fold more potent than the FDA-approved multiple kinase inhibitor, imatinib. mdpi.com In silico docking simulations suggested that these compounds bind within the active site of the FMS kinase. mdpi.com Furthermore, some oxindole (B195798) derivatives, which can be considered structural analogues, have also been screened against a panel of kinases including FMS-like tyrosine kinase 3 (FLT3), revealing that certain substitutions are crucial for inhibitory activity. soton.ac.uk
Receptor Binding and Specific Ligand-Target Interactions
The biological activity of this compound analogues is intrinsically linked to their binding affinity and selectivity for specific molecular targets. Computational methods such as molecular docking are increasingly used to predict and analyze these interactions, guiding the design of more potent and selective compounds. nih.govmdpi.com
For instance, structural modifications of benzamide analogues, initially designed as dopamine (B1211576) D3 receptor ligands, have led to the development of highly selective σ2 receptor ligands. researchgate.net These studies revealed that alterations in the spacer group and substituents on the benzamide aromatic ring significantly impact binding affinity and selectivity. researchgate.net Similarly, in the context of antibacterial agents targeting MgrA in Staphylococcus aureus, molecular docking studies have been used to investigate the binding interactions of pyrrole-containing compounds, identifying key hydrogen bonding and pi-stacking interactions that contribute to their binding affinity. analchemres.org
The understanding of ligand-target interactions at a molecular level is crucial for rational drug design. For example, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, specific substitutions on the carboxamide moiety were found to dictate the selectivity for α9* nAChRs over α7 nAChRs. nih.govacs.org These detailed structural insights allow for the fine-tuning of ligand properties to achieve the desired biological effect.
Interactive Data Tables
Table 1: Inhibition of InhA by this compound Analogues
| Compound | IC50 (nM) | Fold Improvement vs. Lead |
|---|---|---|
| Lead Compound | 3060 | 1x |
Table 2: DNA Gyrase Inhibition by Pyrrolamide Analogues
| Compound | IC50 (µM) | Bacterial Strain |
|---|---|---|
| Lead Pyrrolamide | 3 | E. coli |
Table 3: FMS Kinase Inhibition by a Meridianin/Leucettine-Derived Hybrid
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| 5g | 110 | FMS |
Binding Affinity Studies with Relevant Biological Targets
Binding affinity studies are crucial for understanding the potential therapeutic effects of this compound analogues. These studies measure the strength of the interaction between a compound and its biological target, often a receptor or enzyme. A high binding affinity suggests that a compound may be effective at lower concentrations.
Research into a series of conformationally-flexible benzamide analogues revealed their affinity for D2-like dopamine (D2, D3, and D4) and sigma (σ1 and σ2) receptors. researchgate.net One particular compound in this series demonstrated a high affinity for the D3 receptor. researchgate.net Further structure-activity relationship (SAR) studies on these analogues have helped to identify the key structural features necessary for potent and selective binding to these receptors.
In the context of serotonin (B10506) receptors, which are implicated in conditions like migraine, a series of substituted N-[3-(1-pyrrolidinyl)propyl]-5-(pyrrolo[3,2-b]pyridin-5-yl)indole-1-carboxamide analogues were investigated. The pyrrolo[3,2-b]pyridine analogue 3a showed high affinity for the 5-HT1F receptor. acs.org Another derivative, 3b , which features a C-5 acetamide (B32628) group, exhibited more than 100-fold selectivity for the 5-HT1F receptor over the 5-HT1A, 5-HT1B, and 5-HT1D receptors. acs.org
Molecular docking studies have also been employed to predict the binding affinity of this compound derivatives. For instance, in a study of pyrrolyl benzamide derivatives as potential InhA inhibitors for antitubercular activity, the compound N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide showed strong hydrogen bonding interactions with the InhA enzyme. mdpi.com
Radioligand Binding Investigations for Receptor Characterization
Radioligand binding assays are a powerful tool for characterizing receptors and determining the affinity of compounds for these targets. nih.gov This technique involves using a radioactively labeled compound (a radioligand) to measure its binding to a specific receptor.
In the study of conformationally-flexible benzamide analogues, in vitro radioligand binding assays were used to determine their affinities for D2-like dopamine and sigma receptors. researchgate.net These assays were instrumental in identifying a compound with high affinity and moderate selectivity for the D3 receptor over the D2 receptor. researchgate.net
For the investigation of serotonin receptors, radioligand binding assays were conducted using cell lines expressing human serotonin receptors to determine the binding affinities of various pyrrolo[3,2-b]pyridine analogues. acs.org These studies were critical in identifying compounds with high affinity and selectivity for the 5-HT1F receptor. acs.org The use of a radiolabeled version of a high-affinity σ2 receptor ligand, [125I]-RHM-1, was also proposed for in vivo imaging studies. researchgate.net
Investigation of Other Reported Biological Activities
Antiviral Activity
Several studies have suggested that pyrrole derivatives, including those related to this compound, may possess antiviral properties. The pyrrole scaffold is a common feature in various biologically active compounds, and its derivatives have been investigated for a range of therapeutic applications, including as antiviral agents. researchgate.netjournalgrid.com
Antiallergic Properties
The pyrrole nucleus is present in a wide array of compounds that have been investigated for various biological activities, including antiallergic properties. iajpr.comtandfonline.com Synthetic compounds containing both quinoline (B57606) and pyrrole scaffolds have been noted for their potential antiallergic effects, among other activities. tandfonline.comtandfonline.com While specific studies focusing solely on the antiallergic properties of this compound are not extensively detailed, the broader class of pyrrole derivatives has shown promise in this area. journalgrid.comiajpr.com
Analgesic Properties
The analgesic potential of compounds containing the pyrrole ring has been a subject of interest in medicinal chemistry. iajpr.com Derivatives of 1,3,4-thiadiazole, which have been incorporated into structures with a pyrrole moiety, are known to possess analgesic activities. journalgrid.com This suggests that hybrid molecules combining these structural features could exhibit pain-relieving effects.
Anticonvulsant Properties
A significant body of research has focused on the anticonvulsant properties of pyrrole derivatives. Several novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives have been synthesized and shown to possess anticonvulsant effects. nih.gov The potency of these compounds was found to be dependent on the nature of the substituents on the polycyclic system. nih.gov
In another study, novel pyrrolyl benzimidazole (B57391) derivatives were synthesized and evaluated for their anticonvulsant activity against both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced convulsions. iajpr.com Molecular docking studies were also performed to understand the interaction of these compounds with relevant biological targets. iajpr.com Furthermore, a series of N-Mannich bases derived from pyrrolidine-2,5-dione and its analogues have been investigated, with some compounds showing potent anticonvulsant activity in animal models of epilepsy. researchgate.net The mechanism of action for some of these compounds was suggested to involve interaction with voltage-gated sodium and L-type calcium channels. researchgate.net
Antihypertensive Potential
Derivatives of the pyrrole structure have been investigated for their effects on blood pressure. A study focused on N-1H-pyrrol-1-yl-3-pyridazinamines, which incorporate a pyrrole ring, revealed that many of these compounds exhibited moderate to strong antihypertensive activity in spontaneously hypertensive rats. nih.gov The reduction in blood pressure was typically characterized by a slow onset following either oral or intravenous administration. nih.gov Notably, N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, also known as MDL 899, emerged from this series and has progressed to clinical trials. nih.gov The rationale for incorporating the pyrrole ring was to mitigate the side effects associated with the hydrazaline moiety, such as mutagenicity. nih.gov
| Compound | Activity | Model |
| N-1H-pyrrol-1-yl-3-pyridazinamine analogues | Moderate to strong antihypertensive | Spontaneously hypertensive rats |
| N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL 899) | Antihypertensive | Clinical trials in patients |
Antimalarial Activity
The quest for new treatments for malaria, driven by the rise of drug-resistant Plasmodium falciparum strains, has led to the exploration of pyrrole derivatives. nih.gov A series of 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides, acting as histone deacetylase (HDAC) inhibitors, were evaluated for their in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov While most of the tested compounds in this specific series did not show significant antimalarial effects, the research highlights the ongoing effort to identify novel chemical scaffolds for antimalarial drug development. nih.gov Other studies have also synthesized new hybrid 4-aminoquinoline-1,3,5-triazine derivatives and isotebuquine analogues, with some compounds showing good activity against resistant strains of P. falciparum. nih.govcore.ac.uk
| Compound Series | Target | Strains | Activity |
| 3-(4-aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides | Histone Deacetylase (HDAC) | P. falciparum (D6, W2) | Limited activity observed in the tested series. nih.gov |
| 4-aminoquinoline-1,3,5-triazine hybrids | Not specified | P. falciparum (3D-7, RKL-2) | Good activity against resistant strain. nih.gov |
| Isotebuquine analogues | Not specified | Not specified | Activity observed. core.ac.uk |
Antidiabetic Activity
The potential of pyrrole-containing compounds in managing diabetes is an active area of research. mdpi.com One study focused on pyrazolo[3,4-b]pyridine derivatives, evaluating their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion. Several ester and hydrazide derivatives of this scaffold demonstrated excellent inhibitory activity, with IC50 values significantly lower than the reference drug, acarbose. mdpi.com For instance, compounds 6b, 6c, 6g, and 6h from the ester series, and compounds 7a, 7b, 7c, 7d, 7f, 7g, and 7h from the hydrazide series, showed potent α-amylase inhibition. mdpi.com Another class of compounds, 4-(1-aryl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine derivatives, were identified as inhibitors of 11-beta-hydroxysteroid dehydrogenase-1 (11β-HSD1), an enzyme implicated in diabetic complications. nih.gov
| Compound Series | Target Enzyme | Key Findings |
| Pyrazolo[3,4-b]pyridine esters and hydrazides | α-amylase | Several derivatives showed excellent inhibition with low IC50 values. mdpi.com |
| 4-(1-aryl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridines | 11β-HSD1 | Two compounds demonstrated effective antidiabetic activity. nih.gov |
Potential in Neurodegenerative Disease Research (e.g., Anti-Parkinson's, Anti-Alzheimer's)
Pyrrole derivatives are also being investigated for their therapeutic potential in neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Research has focused on the development of selective monoamine oxidase B (MAO-B) inhibitors, as this enzyme's activity is linked to the pathophysiology of Parkinson's disease. A study on indole derivatives, which share structural similarities with some pyrrole compounds, led to the discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide as a highly potent and selective MAO-B inhibitor. researchgate.net This compound exhibited a significant increase in potency compared to a lead compound and a high selectivity index over MAO-A. researchgate.net Furthermore, it demonstrated neuroprotective effects against toxin-induced neuronal cell damage. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound analogues. For instance, in the development of MAO-B inhibitors, it was found that derivatives with an amide linker and a 3,4-dichlorophenyl substituent showed potent inhibition. researchgate.net The synthesis of various analogues allows for the systematic evaluation of how different functional groups and structural modifications influence the compound's interaction with its biological target. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and drug discovery.
Elucidation of Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanism of action is key to the development of targeted therapies. For the MAO-B inhibitor 3,4-dichloro-N-(1H-indol-5-yl)benzamide, kinetic studies revealed a reversible and competitive mode of inhibition. researchgate.net Molecular docking simulations further supported the in vitro data by providing a model of how the compound binds to the active site of both MAO-B and MAO-A, explaining its selectivity. researchgate.net Similarly, for the antidiabetic pyrazolo[3,4-b]pyridine derivatives, molecular docking studies were used to understand their binding interactions with the α-amylase enzyme. mdpi.com These computational techniques, combined with experimental data, provide valuable insights into the molecular basis of the observed biological activities.
Applications Beyond Medicinal Chemistry for 3 Pyrrol 1 Ylbenzamide Derivatives
Role as Synthetic Building Blocks for Complex Chemical Entities
Derivatives of 3-pyrrol-1-ylbenzamide are emerging as valuable synthons or building blocks in the construction of more complex molecules. Their inherent structural features, including the pyrrole (B145914) and benzamide (B126) moieties, offer multiple reaction sites for further chemical modifications. This allows for the assembly of intricate molecular frameworks.
For instance, compounds such as N-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide are noted for their potential use as building blocks in synthetic organic chemistry. smolecule.com The presence of the pyrrole, benzamide, and an additional functionalized phenyl ring provides a platform for a variety of coupling and condensation reactions. Similarly, derivatives like N-((6-cyclopropylpyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide can be synthesized through the condensation of 4-(1H-pyrrol-1-yl)benzoic acid with a corresponding aldehyde, showcasing the utility of the pyrrol-1-yl-benzoic acid moiety as a foundational component. smolecule.com The resulting complex molecules can then be used in structure-activity relationship studies. smolecule.com
While the broader class of pyrrole-containing compounds is widely used in the synthesis of complex natural products and other bioactive molecules, detailed research into the specific applications of this compound derivatives as building blocks for creating highly complex chemical entities is still an evolving area. The available information suggests a foundational potential that is yet to be fully exploited in multi-step, complex syntheses.
Contributions to Material Science Research
The unique electronic and structural characteristics of the this compound core are being explored for the development of novel materials with tailored properties. The conjugated system formed by the pyrrole and benzene (B151609) rings provides a basis for creating materials with interesting electronic and optical behaviors.
Development of Materials with Tailored Electronic Properties
A significant application of this compound derivatives in material science is in the development of conducting polymers. These materials are of great interest for applications in electronics, such as sensors and electrochromic devices.
One notable example is the monomer 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide (also referred to as HKCN or TPB). researchgate.netresearchgate.netresearchgate.net This compound can be electropolymerized to form a conducting polymer film on an electrode surface. researchgate.netplos.org The resulting polymer has been used as an immobilization platform for enzymes and microbial cells in the fabrication of biosensors. plos.org The presence of free amino groups on the polymer surface allows for the covalent attachment of biomolecules. plos.org
Furthermore, the electrochemical properties of polymers derived from such monomers can be fine-tuned. For instance, the polymer of HKCN has been shown to have a low band gap and good long-term stability, which are desirable properties for conducting materials. researchgate.net The study of such polymers contributes to the broader field of organic electronics, where the ability to tailor the electronic properties of materials by modifying their chemical structure is a key advantage.
Development of Materials with Specific Optical Properties
The development of materials with specific optical properties, such as those used in electrochromic devices or as fluorescent probes, is another area where pyrrole-based compounds have shown promise. While specific research focusing on the optical properties of this compound derivatives is limited, the principles of designing conjugated polymers suggest their potential in this field.
For example, the optical properties of conducting polymers derived from monomers like 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide can be modulated through copolymerization with other electroactive monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.netresearchgate.net Such modifications can alter the color and transparency of the material in response to an electrical potential, a key characteristic for electrochromic applications like smart windows. researchgate.net
Additionally, theoretical studies on related benzothiadiazole and pyrrole derivative systems indicate that chemical modifications can lead to a red-shifting in the absorption spectrum, which is a crucial aspect of tuning optical properties. derpharmachemica.com While direct experimental data for this compound derivatives in this context is not extensively documented, these findings suggest a promising avenue for future research into their application in optical materials.
Utility as Ligands in Coordination Chemistry
The nitrogen and oxygen atoms within the this compound scaffold make these molecules suitable candidates for acting as ligands that can coordinate with metal ions to form stable complexes. The resulting coordination compounds can exhibit interesting structural, magnetic, and catalytic properties.
A study on N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide (DINA), a close structural analog of a this compound derivative where the benzene ring is replaced by a pyridine (B92270) ring, demonstrates this potential. researchgate.net DINA has been shown to form tetrahedral complexes with Zn(II) and Hg(II) ions, with the empirical formulae [Zn(DINA)₂Cl₂] and [Hg(DINA)₂Cl₂]. researchgate.net In these complexes, the ligand coordinates with the metal center, showcasing the ability of this type of scaffold to participate in the formation of coordination compounds. researchgate.net The characterization of these complexes through techniques such as X-ray diffraction has provided valuable insights into their three-dimensional structures. researchgate.net
While the broader field of coordination chemistry has extensively studied benzamide and pyrrole derivatives as ligands, the specific exploration of this compound derivatives in forming a wide range of metal complexes is an area with potential for further investigation.
Applications in Bioprocess Enhancement
A particularly well-documented and impactful application of a this compound derivative is in the field of bioprocess engineering, specifically for enhancing the production of therapeutic proteins.
Improvement of Monoclonal Antibody Production in Cell Culture Systems
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB) has been identified as a potent enhancer of monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cell cultures. plos.orgnih.govsemanticscholar.org In a screening of over 23,000 chemicals, MPPB was discovered to stimulate mAb production. plos.orgnih.gov
Furthermore, MPPB treatment has been observed to influence the quality attributes of the produced mAbs by suppressing galactosylation of the N-linked glycans. plos.orgnih.gov This is a critical aspect of bioprocessing, as the glycosylation profile can affect the efficacy and safety of the therapeutic antibody. Structure-activity relationship studies have revealed that the 2,5-dimethylpyrrole moiety is the most effective partial structure of MPPB for enhancing mAb production, suggesting that further optimization of this part of the molecule could lead to even greater improvements in the production and quality control of monoclonal antibodies. plos.orgsemanticscholar.orgresearchgate.net
Modulation of Glycosylation Patterns in Recombinant Protein Production
The precise control of glycosylation patterns is a critical aspect of manufacturing recombinant proteins, particularly therapeutic monoclonal antibodies (mAbs), as the glycan structure significantly influences their efficacy, stability, and immunogenicity. Small molecule inhibitors of glycosylation pathways have emerged as valuable tools in bioprocessing to modulate these patterns. Among these, derivatives of this compound have been identified as potent modulators of specific glycosylation events during the production of mAbs in Chinese hamster ovary (CHO) cells, which are a common host for producing complex recombinant proteins. nih.govplos.org
Research has demonstrated that certain this compound derivatives can selectively suppress certain types of glycosylation, offering a method to fine-tune the quality attributes of the final therapeutic product. nih.govsemanticscholar.org This targeted modulation is crucial for ensuring batch-to-batch consistency and for producing biologics with desired therapeutic profiles.
Detailed Research Findings
A key study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that not only enhances monoclonal antibody production but also modulates the N-glycan profile of the antibody. nih.govplos.org Specifically, this compound was found to suppress the galactosylation of the mAb, a critical quality attribute for therapeutic antibodies. nih.govnih.gov The suppression of galactosylation can be a desirable trait for certain therapeutic applications, and the ability to control this using a small molecule additive provides a significant advantage in the manufacturing process. nih.gov
The study involved screening a large library of chemical compounds and found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was effective in increasing cell-specific antibody production in recombinant CHO cells. nih.govplos.org While the compound suppressed cell growth, it concurrently increased the cell-specific glucose uptake rate and the intracellular levels of adenosine (B11128) triphosphate (ATP). nih.gov
A structure-activity relationship analysis was conducted to pinpoint the most effective part of the molecule responsible for these effects. This investigation revealed that the 2,5-dimethylpyrrole moiety was the most critical chemical structure for the observed increase in cell-specific productivity while maintaining cell viability. nih.govsemanticscholar.org This finding suggests that further optimization of derivatives based on the 2,5-dimethylpyrrole scaffold could lead to even more potent and specific modulators of glycosylation for improved quality control of monoclonal antibodies. nih.govnih.gov
The following table summarizes the effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on CHO cell culture and monoclonal antibody production.
| Parameter | Effect of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Reference |
| Cell Growth | Suppressed | nih.gov |
| Cell-Specific Glucose Uptake | Increased | nih.gov |
| Intracellular ATP | Increased | nih.gov |
| Monoclonal Antibody Production | Increased | nih.govplos.org |
| Antibody Galactosylation | Suppressed | nih.govnih.gov |
| Data derived from studies on recombinant Chinese hamster ovary (CHO) cells. |
The ability of this compound derivatives to modulate glycosylation patterns, specifically by suppressing galactosylation, presents a promising avenue for the biopharmaceutical industry. It offers a cost-effective and efficient method to control a critical quality attribute of therapeutic proteins, potentially leading to the development of more consistent and effective biologic drugs.
Patent Landscape and Intellectual Property Considerations Relevant to Pyrrol 1 Ylbenzamide Compounds
Overview of Relevant Patent Applications in the Chemical Arts
While specific patent applications for the exact molecule "3-Pyrrol-1-ylbenzamide" are not widely found in public patent databases, the broader class of pyrrol-1-ylbenzamide derivatives is a significant area of interest in medicinal chemistry and drug discovery. This is demonstrated by numerous patents for related structures. These patents frequently utilize a Markush structure, which is a generic representation that allows inventors to claim a wide range of related chemical compounds within a single patent.
Patent applications for pyrrol-1-ylbenzamide derivatives span various therapeutic areas, often targeting the inhibition of specific enzymes or the modulation of cellular signaling pathways. For example, patent literature describes N-piperidin-3-ylbenzamide derivatives for the treatment of cardiovascular diseases and N-cyclopropyl-N-piperidinylbenzamides that act as GPR119 modulators. Other patents are centered on the synthesis and application of pyrrole (B145914) derivatives for a variety of conditions, underscoring the versatility of the pyrrole framework in medicinal chemistry.
The patent landscape for these compounds typically includes claims covering:
Novel compositions of matter: The unique chemical structure of the new pyrrol-1-ylbenzamide derivative.
Methods of synthesis: The procedures used to create the novel compound.
Pharmaceutical compositions: Formulations that include the active compound along with pharmaceutically acceptable carriers.
Methods of use: The application of the compound to treat a particular disease or condition. For instance, some patents detail the use of substituted pyridine (B92270) derivatives as SARM1 inhibitors for neurological disorders.
It is also a common practice to seek patent protection for chemical intermediates that are used in the synthesis of the final active compounds. Moreover, new uses of already known compounds can also be patented, which represents a significant field within pharmaceutical patenting.
Key Patentability Criteria for Novel Chemical Structures and Applications
To obtain a patent for a new chemical compound, such as a derivative of this compound, or for a new application of such a compound, several key criteria must be satisfied. These standards are largely consistent across major patent offices, including the United States Patent and Trademark Office (USPTO) and the European Patent Office (EPO).
The primary requirements for patentability are as follows:
Novelty: The invention must be new and not have been publicly disclosed in any form (such as in a scientific journal, a prior patent, or a public presentation) before the patent application's filing date. For a chemical compound, this means its specific structure must not have been previously described. A prior disclosure can invalidate a claim to novelty if it provides sufficient information for a person skilled in the art to replicate the invention.
Inventive Step (Non-Obviousness): The invention must not be obvious to a person with ordinary skill in the relevant technical field. This implies that the new compound or its use must constitute a significant and non-trivial advancement over existing knowledge (referred to as "prior art"). For a new chemical compound, this could be demonstrated by showing unexpected or superior properties compared to similar known compounds.
Industrial Applicability (Utility): The invention must have a practical use or application. In the realm of medicinal chemistry, this requires the compound to have a credible therapeutic purpose. A new chemical compound with no demonstrated use is generally not patentable. The patent application is required to provide a clear and complete description of the invention, which would enable a skilled person to carry out the invention.
Sufficient Disclosure: The patent application must describe the invention in enough detail for a person skilled in the art to reproduce it without undue experimentation. For chemical patents, this usually involves providing detailed experimental procedures for the synthesis of the compounds and data that supports their claimed utility.
These criteria are in place to ensure that patents are granted for genuine innovations that contribute to technological progress and offer a societal benefit in exchange for the limited monopoly awarded to the inventor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
